3-Chloro-3-phenylprop-2-enenitrile 3-Chloro-3-phenylprop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614685
InChI: InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H
SMILES: C1=CC=C(C=C1)C(=CC#N)Cl
Molecular Formula: C9H6ClN
Molecular Weight: 163.60 g/mol

3-Chloro-3-phenylprop-2-enenitrile

CAS No.:

Cat. No.: VC13614685

Molecular Formula: C9H6ClN

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3-phenylprop-2-enenitrile -

Specification

Molecular Formula C9H6ClN
Molecular Weight 163.60 g/mol
IUPAC Name 3-chloro-3-phenylprop-2-enenitrile
Standard InChI InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H
Standard InChI Key GVKYEBRJHLHHOE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=CC#N)Cl
Canonical SMILES C1=CC=C(C=C1)C(=CC#N)Cl

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

The molecular structure of 3-chloro-3-phenylprop-2-enenitrile features a chloro group (-Cl) and a phenyl ring (-C6_6H5_5) attached to the second and third carbons of a propenenitrile chain (CH2_2=C(CN)-). The nitrile group (-C≡N) at the terminal position introduces significant polarity, while the conjugated double bond between C1 and C2 facilitates resonance stabilization . The compound’s IUPAC name, 3-chloro-3-phenylprop-2-enenitrile, explicitly denotes the positions of its functional groups.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H6ClN\text{C}_9\text{H}_6\text{ClN}
Molecular Weight163.60 g/mol
SMILES NotationC1=CC=C(C=C1)C(=CC#N)Cl
InChI KeyGVKYEBRJHLHHOE-UHFFFAOYSA-N
Topological Polar Surface Area23.8 Ų

Stereochemical Considerations

The compound exists in a planar geometry due to the sp2^2-hybridized carbons in the propenenitrile chain. The (2Z)-stereoisomer (CAS 78583-84-3) has been characterized, with the chloro and phenyl groups positioned on the same side of the double bond . This stereochemical arrangement influences intermolecular interactions, particularly in crystal packing and coordination chemistry.

Synthesis and Manufacturing

Conventional Synthetic Routes

3-Chloro-3-phenylprop-2-enenitrile is synthesized via two primary methods:

  • Chlorination of 3-Phenylprop-2-enenitrile:
    Direct chlorination using chlorine gas (Cl2\text{Cl}_2) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) in the presence of a radical initiator (e.g., AIBN) yields the target compound. Reaction conditions typically involve temperatures of 60–80°C and anhydrous solvents such as dichloromethane .

    CH2=C(C6H5)CN+Cl2ΔClCH2C(C6H5)=CN+HCl\text{CH}_2=\text{C}(\text{C}_6\text{H}_5)\text{CN} + \text{Cl}_2 \xrightarrow{\Delta} \text{ClCH}_2\text{C}(\text{C}_6\text{H}_5)=\text{CN} + \text{HCl}
  • Cycloaddition-Functionalization Sequences:
    Alternative pathways involve the Diels-Alder reaction between acrylonitrile derivatives and chlorinated dienophiles, followed by dehydrogenation.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (typically 75–85%) and minimize byproducts like dichlorinated adducts. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10 mmHg) isolates the compound with >98% purity .

Physicochemical Properties

Table 2: Experimental Physicochemical Data

PropertyValueSource
Density1.18 g/cm3^3
Boiling Point276.4°C at 760 mmHg
Refractive Index1.571
Flash Point118.2°C
Vapor Pressure0.00482 mmHg at 25°C

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (<0.1 g/L at 25°C) but is miscible with organic solvents such as dichloromethane, toluene, and tetrahydrofuran. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility in alkaline media due to the nitrile group’s reactivity .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The chloro group undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) via an SN_\text{N}2 mechanism. For example, reaction with sodium methoxide yields 3-methoxy-3-phenylprop-2-enenitrile:

ClCH2C(C6H5)=CN+NaOCH3CH3OCH2C(C6H5)=CN+NaCl\text{ClCH}_2\text{C}(\text{C}_6\text{H}_5)=\text{CN} + \text{NaOCH}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{C}(\text{C}_6\text{H}_5)=\text{CN} + \text{NaCl}

Nitrile Group Transformations

The nitrile functionality participates in reduction reactions using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) to form primary amines or undergoes hydrolysis to carboxylic acids under acidic conditions .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to β-chloroacrylic acid derivatives, which are key intermediates in antiretroviral and anticancer agents. Its ability to undergo Michael additions makes it valuable for constructing complex heterocycles .

Material Science Applications

In polymer chemistry, 3-chloro-3-phenylprop-2-enenitrile acts as a crosslinking agent in nitrile rubber production, enhancing thermal stability and tensile strength .

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